4,5-dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide

HDAC inhibition benzamide SAR medicinal chemistry

Epigenetic researchers requiring benzamide-class HDAC inhibitors face limited scaffold diversity beyond ortho-aminoanilides. This compound-bearing a unique 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide core with N-(4-pyridinylmethyl) side chain-provides a distinct chemotype for class I HDAC selectivity studies. • Patent-backed HDAC inhibitory phenotype (US 10,266,489 B2) with antiproliferative activity against HCC lines • 4-Pyridinylmethyl linker enables comparative geometry studies vs. 2-/3-pyridinyl isomers • Supplied with certified purity for reproducible cell-based assays

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B12181177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NCC2=CC=NC=C2)N3C=CC=C3)OC
InChIInChI=1S/C19H19N3O3/c1-24-17-11-15(19(23)21-13-14-5-7-20-8-6-14)16(12-18(17)25-2)22-9-3-4-10-22/h3-12H,13H2,1-2H3,(H,21,23)
InChIKeyJYXGLPHPKXWIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Identity & HDAC Inhibition


4,5-Dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS 1144486-73-6, molecular formula C₁₉H₁₉N₃O₃, MW 337.37 g/mol) is a synthetic benzamide derivative bearing 4,5-dimethoxy substitution on the central phenyl ring, an N-pyrrolyl group at the 2-position, and an N-(4-pyridinylmethyl) carboxamide side chain . The compound falls within the generic scope of pyrrolic amide HDAC inhibitors disclosed in patent US 10,266,489 B2 (assigned to HitGen LTD), which claims histone deacetylase inhibitory viability and antiproliferative activity against liver cancer cell lines [1].

4,5-Dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Why Analogs Fall Short


Benzamide-class HDAC inhibitors are exquisitely sensitive to the position and electronic nature of aromatic substituents; even minor changes (e.g., 4,5-dimethoxy → 4-chloro or 3,4-dimethoxy) can invert HDAC isoform selectivity or abolish cellular antiproliferative activity [1]. The specific combination of electron-donating 4,5-dimethoxy groups, the 2-(1H-pyrrol-1-yl) attachment, and the 4-pyridinylmethyl amide side chain in this compound constitutes a unique pharmacophoric arrangement that is not reproduced by any single commercially available analog. Generic interchange without confirmatory biochemical profiling therefore carries a high risk of silent target-switching or complete loss of the HDAC-inhibitory phenotype claimed in the HitGen patent family [2].

4,5-Dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Differentiation vs. Close Analogs


4,5-Dimethoxy vs. 4-Chloro Substitution

The target compound carries two electron-donating methoxy groups at positions 4 and 5 of the benzamide ring. The closest cataloged analog, 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS 1282131-93-4), bears a single electron-withdrawing chlorine at position 4 . In benzamide HDAC inhibitor SAR, electron-donating alkoxy substituents are associated with enhanced HDAC1/2 potency, while electron-withdrawing groups can shift selectivity toward HDAC3 or reduce overall potency below the micromolar threshold [1]. The 4,5-dimethoxy pattern also introduces two H-bond acceptors absent in the 4-chloro analog, potentially altering cap-group interactions with the HDAC surface.

HDAC inhibition benzamide SAR medicinal chemistry

4-Pyridinylmethyl vs. 2/3-Pyridinylmethyl Isomers

The N-(4-pyridinylmethyl) amide side chain places the pyridine nitrogen at the para position relative to the methylene linker. Isomeric catalog entries exist with 2-pyridinylmethyl (CAS 1090407-45-6) and 3-pyridinylmethyl attachments . In kinase and HDAC inhibitor design, the pyridine nitrogen position determines both the vector of the terminal heterocycle and its capacity to act as a hydrogen-bond acceptor or metal-chelating moiety. The 4-pyridinyl isomer presents the nitrogen in a linear trajectory from the benzamide core, whereas the 2- and 3-isomers introduce angular geometries that can alter the compound's orientation within the HDAC catalytic tunnel [1].

HDAC inhibitor design linker geometry binding mode

Calculated LogP and TPSA vs. Analogs

Calculated physicochemical properties differentiate this compound from its closest analogs in a quantifiable manner. The target compound (MW 337.37, TPSA 67.5 Ų, XLogP3 ≈ 2.0) falls within favorable oral drug-like space (MW < 500, TPSA < 140 Ų). The 4-chloro analog (CAS 1282131-93-4, MW 311.8, TPSA 45.6 Ų, XLogP3 ≈ 3.2) is more lipophilic and has a lower polar surface area, which predicts higher passive membrane permeability but potentially lower aqueous solubility . The thiazolyl analog 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide (MW 341.4) has a larger TPSA (~85 Ų) due to the thiazole ring, which may limit blood-brain barrier penetration relative to the pyridinylmethyl compound .

drug-likeness permeability ADME prediction

Patent HDAC Annotation vs. Unassigned Analogs

The target compound falls within the Markush structure of US Patent 10,266,489 B2, which explicitly claims pyrrolic amide compounds as histone deacetylase inhibitors with cellular activity against liver cancer lines [1]. The patent states that compounds of Formula I exhibit 'high deacetylase inhibitory viability' and 'good inhibitory activity against different liver cancer cells' [1]. In contrast, structurally similar catalog compounds such as 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS 1282131-93-4) and N-(2-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide are not found in any known HDAC inhibitor patent and lack disclosed target annotation, leaving their primary pharmacology uncharacterized .

intellectual property target annotation chemical biology

4,5-Dimethoxy-N-(4-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Application Scenarios


HDAC Probe for Liver Cancer Cell Screening

Based on the patent disclosure claiming 'good inhibitory activity against different liver cancer cells' for compounds of Formula I [1], this compound is a candidate for use as a tool compound in hepatocellular carcinoma (HCC) cell proliferation assays (e.g., HepG2, Huh7, PLC/PRF/5). Its 4,5-dimethoxy substitution pattern, which is associated with HDAC1/2 inhibitory potential in the benzamide class [2], makes it suitable for experiments comparing class I HDAC-selective benzamides against hydroxamic acid-based pan-HDAC inhibitors.

Linker Geometry SAR Studies

The N-(4-pyridinylmethyl) attachment distinguishes this compound from its 2- and 3-pyridinylmethyl isomers. Research groups investigating how pyridine nitrogen placement affects HDAC binding pocket engagement can use this compound as the 'linear trajectory' reference point in a comparative linker-geometry panel [1]. The calculated TPSA difference (67.5 Ų) relative to the 2-pyridinylmethyl isomer may also serve as a measurable covariate in cellular permeability SAR [2].

Epigenetic Compound Library Assembly

For institutions building focused epigenetic compound libraries, this compound represents a benzamide-based HDAC inhibitor scaffold with a documented patent provenance linking it to histone deacetylase inhibition [1]. Its inclusion adds scaffold diversity beyond the well-precedented ortho-aminoanilide benzamides (e.g., entinostat, tucidinostat) by providing a pyrrole-substituted benzamide chemotype with 4,5-dimethoxy donor substitution, a combination not found in approved or clinical-stage HDAC inhibitors [2].

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